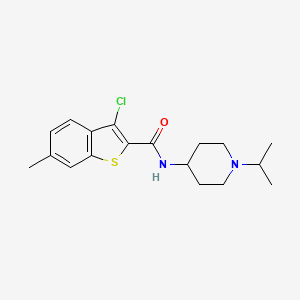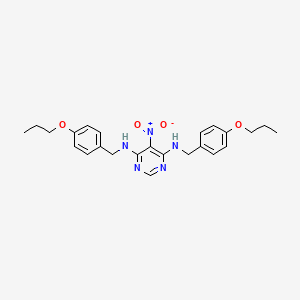![molecular formula C21H31NO3 B4987116 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The drug has gained popularity in recent years due to its potent hallucinogenic effects and availability on the black market.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is similar to that of other hallucinogenic drugs, such as LSD and psilocybin. It binds to the serotonin 2A receptor and activates it, leading to altered perception, mood, and thought. The exact mechanism of action is not fully understood, but it is thought to involve changes in the activity of certain brain regions, including the prefrontal cortex and the default mode network.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. It can cause changes in perception, mood, and thought, as well as alterations in sensory processing and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The effects of this compound can last for several hours and can be unpredictable and intense.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine in lab experiments is its potency and selectivity for the serotonin 2A receptor. This makes it a useful tool for studying the mechanism of action of hallucinogenic drugs and the role of the serotonin 2A receptor in mediating their effects. However, the use of this compound in lab experiments is limited by its potential for abuse and its toxicity. It is important to use appropriate safety precautions and to follow ethical guidelines when using this drug in research.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is its potential as a therapeutic agent for mental health conditions such as depression and anxiety. Another area of research is the development of new drugs that target the serotonin 2A receptor and have fewer side effects than existing hallucinogenic drugs. Finally, there is a need for further research on the long-term effects of this compound use and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine involves the reaction of 2C-I with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone to yield this compound. The synthesis of this drug is complex and requires advanced knowledge of organic chemistry.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been used in scientific research to study its effects on the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. Studies have shown that this compound is a potent agonist of the serotonin 2A receptor and has a high affinity for this receptor. This makes it a useful tool for studying the mechanism of action of hallucinogenic drugs.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-15(14-21(3,4)20-10-7-16(2)25-20)22-12-11-17-8-9-18(23-5)19(13-17)24-6/h7-10,13,15,22H,11-12,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRIVNSINOMKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)

![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)